2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Description
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 4-oxo group, a 6-phenyl ring, and a sulfanyl-linked butanoic acid chain. The carboxylic acid group confers solubility in polar solvents and ionic interactions at physiological pH.
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-11(13(18)19)20-14-15-10(8-12(17)16-14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGHKROKTTUQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . The reaction conditions often include the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Replacement of the 4-oxo group with electron-withdrawing substituents (e.g., CF₃) alters electronic properties and binding affinity .
- Substitution of pyrimidine with phenyl or benzothiazole systems shifts biological activity profiles (e.g., antimicrobial vs. antiproliferative) .
- The butanoic acid chain enhances hydrophilicity compared to acetamide or ester derivatives, influencing pharmacokinetics .
Physicochemical Properties
Comparative data for select compounds:
*Estimated based on structural analogs.
Q & A
Q. What are the established synthetic routes for 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid?
The compound is synthesized via multi-step reactions, including:
- Michael-type addition : Thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids under controlled conditions to form the sulfanyl bridge .
- Friedel-Crafts acylation : Used to prepare intermediate α,β-unsaturated ketones, which are critical for subsequent thiol addition .
- Multi-step optimization : Temperature control (e.g., 60–80°C) and catalysts like sodium hydride or potassium carbonate are employed to avoid intermediate decomposition .
Q. How is the molecular structure of this compound confirmed in academic studies?
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths, angles, and torsional parameters in crystalline forms (e.g., similar pyrimidine derivatives reported with C15H13F3N2O2S formulas) .
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, with typical shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Enzyme inhibition : Potential interaction with kinases or proteases due to the sulfanyl-pyrimidine motif’s affinity for catalytic cysteine residues .
- Antimicrobial screening : Moderate activity against Gram-positive bacteria in agar diffusion assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Contradictions may arise from:
- Stereochemical variability : The compound’s synthesis often produces R/S enantiomer mixtures, leading to inconsistent bioactivity. Resolution via chiral chromatography or asymmetric synthesis is recommended .
- Impurity profiles : By-products from incomplete thiol addition (e.g., unreacted maleic anhydride derivatives) can skew assays. Purity assessment via HPLC (≥95%) is critical .
Q. What experimental designs are optimal for studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies .
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for thiol additions .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may reduce activation energy for pyrimidine ring formation .
- Stepwise purification : Flash chromatography after each synthetic step removes intermediates that could degrade final product quality .
Q. What methodologies are recommended for analyzing its pharmacokinetic properties?
Q. How should researchers address discrepancies in crystallographic vs. computational structural data?
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental (X-ray) bond angles/energies to identify conformational biases .
- Dynamic NMR : Resolves rotational barriers in solution-phase structures that static crystallography might miss .
Methodological Challenges & Solutions
Q. Designing assays to evaluate its anti-inflammatory potential
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
